molecular formula C11H15Cl3N4 B2516634 2-Pyridin-3-yl-4,5,6,7-tetrahydro-1h-imidazo[4,5-c]pyridine trihydrochloride CAS No. 2108834-43-9

2-Pyridin-3-yl-4,5,6,7-tetrahydro-1h-imidazo[4,5-c]pyridine trihydrochloride

Cat. No.: B2516634
CAS No.: 2108834-43-9
M. Wt: 309.62
InChI Key: PYJOAVABPNYRAE-UHFFFAOYSA-N
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Description

2-Pyridin-3-yl-4,5,6,7-tetrahydro-1h-imidazo[4,5-c]pyridine trihydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is known for its potential therapeutic applications, particularly due to its unique structural features that allow it to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-3-yl-4,5,6,7-tetrahydro-1h-imidazo[4,5-c]pyridine trihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Pd-catalyzed amide coupling reaction, where 3-alkyl and 3-arylamino-2-chloropyridines react with primary amides in the presence of a palladium catalyst . The reaction is usually carried out in t-butanol under reflux conditions to achieve good yields.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The choice of solvents, catalysts, and reaction conditions is critical to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-3-yl-4,5,6,7-tetrahydro-1h-imidazo[4,5-c]pyridine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Pyridin-3-yl-4,5,6,7-tetrahydro-1h-imidazo[4,5-c]pyridine trihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridin-3-yl-4,5,6,7-tetrahydro-1h-imidazo[4,5-c]pyridine trihydrochloride involves its interaction with specific molecular targets. It is known to act as an inhibitor of certain enzymes, such as c-MET kinases, which play a role in cell proliferation and survival . By inhibiting these enzymes, the compound can disrupt cellular pathways involved in cancer progression and other diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridin-3-yl-4,5,6,7-tetrahydro-1h-imidazo[4,5-c]pyridine trihydrochloride is unique due to its specific structural configuration, which allows for selective binding to certain biological targets. This specificity enhances its potential as a therapeutic agent compared to other similar compounds.

Biological Activity

2-Pyridin-3-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine trihydrochloride (CAS Number: 2108834-43-9) is a compound with significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and therapeutic potential based on various research findings.

PropertyValue
Molecular FormulaC₁₁H₁₅Cl₃N₄
Molecular Weight309.6 g/mol
CAS Number2108834-43-9

The imidazo[4,5-c]pyridine scaffold is recognized for its diverse biological activities. Compounds containing this structure have been studied for their roles as kinase inhibitors and in other pharmacological applications. Notably, derivatives of this compound have shown potential as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in angiogenesis and cancer progression .

Biological Activities

  • Anticancer Activity :
    • Research indicates that compounds similar to 2-Pyridin-3-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine exhibit anticancer properties through the inhibition of key signaling pathways involved in tumor growth and metastasis. For instance, studies have identified specific derivatives that act as VEGFR-2 kinase inhibitors, demonstrating significant antiproliferative effects on cancer cell lines .
  • Antimicrobial Properties :
    • The imidazo[4,5-c]pyridine derivatives have also been evaluated for their antibacterial and antifungal activities. These compounds disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for microbial survival .
  • Neuropharmacological Effects :
    • Some studies have suggested that similar compounds may possess neuroprotective effects and could be beneficial in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Case Study 1: VEGFR-2 Inhibition

A series of experiments conducted on various imidazo[4,5-c]pyridine derivatives demonstrated their effectiveness as VEGFR-2 inhibitors. The study involved synthesizing multiple derivatives and assessing their inhibitory activity against VEGFR-2 using biochemical assays. The most potent compounds showed IC50 values in the low micromolar range, indicating strong inhibitory potential against cancer cell proliferation due to reduced angiogenesis .

Case Study 2: Antimicrobial Screening

In vitro testing of related compounds revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method, showing effective inhibition at concentrations lower than those required for many conventional antibiotics .

Properties

IUPAC Name

2-pyridin-3-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4.3ClH/c1-2-8(6-12-4-1)11-14-9-3-5-13-7-10(9)15-11;;;/h1-2,4,6,13H,3,5,7H2,(H,14,15);3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJOAVABPNYRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(N2)C3=CN=CC=C3.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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